molecular formula C20H18N4O4S B2964865 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895005-78-4

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2964865
CAS No.: 895005-78-4
M. Wt: 410.45
InChI Key: KZPNKPAZQJHHMC-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 2,5-dioxopyrrolidinyl moiety, a 4-methoxybenzothiazole group, and a pyridin-3-ylmethyl substituent. Its design likely targets enzyme inhibition or protein interaction, given the prevalence of similar scaffolds in bioactive molecules. The 2,5-dioxopyrrolidinyl group is a known electrophilic "warhead" capable of covalent binding to nucleophilic residues in enzymes, while the benzothiazole and pyridine moieties may enhance solubility and target affinity .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-28-14-5-2-6-15-19(14)22-20(29-15)24(11-13-4-3-9-21-10-13)18(27)12-23-16(25)7-8-17(23)26/h2-6,9-10H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPNKPAZQJHHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Moiety: This step involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidin-1-yl group.

    Introduction of the Benzothiazole Ring: The benzothiazole ring is introduced through a condensation reaction between an appropriate amine and a thioamide.

    Attachment of the Pyridine Group: The pyridine moiety is attached via a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule, typically under mild to moderate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the pyridine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate ion channels or receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinedione (TZD)-Based Analogues (P19–P22)

From , compounds P19 (N-(benzo[d]thiazol-2-yl)-2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)acetamide) and P20–P22 share structural motifs with the target compound but differ in core functional groups. Key comparisons include:

Parameter Target Compound P19 P21
Core Structure 2,5-Dioxopyrrolidinyl 2,4-Dioxothiazolidinyl 2,4-Dioxothiazolidinyl
Benzothiazole Substitution 4-Methoxy Unsubstituted 5-Methylthiazolyl
Pyridine Position Pyridin-3-ylmethyl Pyridin-2-ylmethylene Absent
Melting Point Not reported 263.9°C >300°C
HPLC Purity Not reported 99.2% 97.5%
  • The 4-methoxy substituent on the benzothiazole ring could enhance electron-donating effects, improving solubility and target engagement compared to unsubstituted analogues like P19 .

Pyridine- and Benzothiazole-Containing Analogues (Compound 11 and 13)

highlights Compound 11 (N-(3-methyl-1-oxo-1-((pyridin-2-ylmethyl)amino)butan-2-yl)-2-(1H-pyrrol-1-yl)benzothiazole-6-carboxamide) and Compound 13 (1-(2-chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide) as relevant comparators:

Parameter Target Compound Compound 11 Compound 13
Pyridine Position Pyridin-3-ylmethyl Pyridin-2-ylmethyl Absent
Dioxopyrrolidinyl Linker Direct attachment Absent Propyl linker
Benzothiazole Substitution 4-Methoxy 6-Carboxamide Chlorophenyl-triazole
  • Key Findings :
    • The pyridin-3-ylmethyl group in the target compound may confer unique spatial orientation for binding compared to pyridin-2-ylmethyl in Compound 11, affecting interactions with hydrophobic pockets .
    • The direct attachment of the dioxopyrrolidinyl group in the target compound contrasts with Compound 13’s propyl linker, suggesting differences in flexibility and enzymatic accessibility .

Structural Analogues with Varied Substitutions

describes 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide , which shares the dioxopyrrolidinyl and benzothiazole motifs but includes ethyl and difluoro substitutions:

Parameter Target Compound Compound
Benzothiazole Substitution 4-Methoxy 3-Ethyl-4,6-difluoro
Electronic Effects Electron-donating Electron-withdrawing
ZINC ID Not reported ZINC100893856
  • Key Findings :
    • The electron-withdrawing difluoro groups in the compound may reduce metabolic stability compared to the target’s 4-methoxy group, which is less prone to oxidative degradation .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS No. 74124-79-1) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 348.38 g/mol. The structure features a pyrrolidine ring, which is a common motif in pharmacologically active compounds.

Anticonvulsant Properties

Recent studies have indicated that derivatives of the pyrrolidine scaffold, including compounds similar to the one , exhibit significant anticonvulsant activity. For instance, a focused set of hybrid compounds derived from pyrrolidine-2,5-diones demonstrated broad-spectrum protective effects in various seizure models such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundED50 (mg/kg) MESED50 (mg/kg) PTZED50 (mg/kg) 6 Hz
Compound 2223.759.422.4
Compound 3379.5123.222.4

These findings suggest that the biological activity of compounds related to This compound may also include anticonvulsant effects through mechanisms involving sodium/calcium current inhibition and TRPV1 receptor antagonism.

Antinociceptive Activity

In addition to anticonvulsant properties, these compounds have shown promising antinociceptive effects in pain models. For example, studies have reported efficacy in reducing responses in formalin-induced tonic pain and other pain models, indicating potential applications in treating neuropathic pain .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that its effects may be mediated through multiple targets:

  • Sodium/Calcium Channel Inhibition : This mechanism is crucial for modulating neuronal excitability.
  • TRPV1 Receptor Antagonism : The transient receptor potential vanilloid 1 (TRPV1) plays a significant role in pain perception and inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds for their biological activities:

  • Multifunctional Hybrid Compounds : A study reported on new pyrrolidine derivatives that integrate fragments from established antiepileptic drugs, demonstrating effectiveness in seizure models and pain response reduction .
  • In Vivo Efficacy : Research has shown that certain derivatives exhibit favorable pharmacokinetic profiles with good absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties .

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